molecular formula C10H8FNO2 B014960 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid CAS No. 887355-36-4

2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid

Cat. No.: B014960
CAS No.: 887355-36-4
M. Wt: 193.17 g/mol
InChI Key: POQFWZRTZMQLGP-SJAMCSFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid is a fluorinated organic compound that features a pyridine ring and a conjugated diene system. The presence of fluorine in the molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring . The conjugated diene system can be formed through a series of reactions including aldol condensation and subsequent dehydration.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Scientific Research Applications

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 4-fluoropyridine
  • 2,4-difluoropyridine
  • 5-fluoropyridine-3-carboxylic acid

Uniqueness

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid is unique due to its conjugated diene system combined with a fluorinated pyridine ring. This structure imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridines .

Properties

IUPAC Name

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9(10(13)14)5-1-3-8-4-2-6-12-7-8/h1-7H,(H,13,14)/b3-1+,9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQFWZRTZMQLGP-SJAMCSFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C=C(/C(=O)O)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421731
Record name AC1O0EIK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887355-36-4
Record name AC1O0EIK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid
Reactant of Route 2
2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid
Reactant of Route 3
2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid
Reactant of Route 5
2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid
Reactant of Route 6
2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid

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